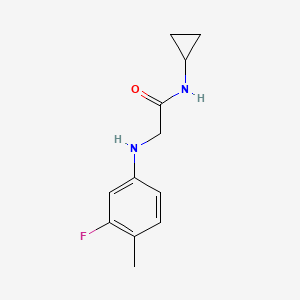
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide is an organic compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol This compound is characterized by the presence of a cyclopropyl group, a fluoro-substituted phenyl ring, and an acetamide moiety
Méthodes De Préparation
The synthesis of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoro-4-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Applications De Recherche Scientifique
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)acetamide can be compared with other similar compounds, such as:
n-Cyclopropyl-2-((3-chloro-4-methylphenyl)amino)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
n-Cyclopropyl-2-((3-fluoro-4-ethylphenyl)amino)acetamide: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions.
n-Cyclopropyl-2-((3-fluoro-4-methylphenyl)amino)propionamide:
Propriétés
Formule moléculaire |
C12H15FN2O |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(3-fluoro-4-methylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-3-10(6-11(8)13)14-7-12(16)15-9-4-5-9/h2-3,6,9,14H,4-5,7H2,1H3,(H,15,16) |
Clé InChI |
XAZYSNPQDHXGTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC(=O)NC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















